molecular formula C20H32 B1253285 Ent-isokaurene

Ent-isokaurene

Cat. No. B1253285
M. Wt: 272.5 g/mol
InChI Key: DQUHDYWUEKWRLN-HPUSYDDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-isokaurene is a diterpene. It derives from a hydride of an ent-kaurane.

Scientific Research Applications

Production and Biochemical Properties

  • Biotechnological Production in Yeast : Research demonstrated the production of isokaurenoic acid and kaurenoic acid in yeast cells, highlighting a method for biotechnological production of these compounds. This study is significant for understanding the biochemical processes and potential large-scale production methods of ent-isokaurene and its derivatives (Dávila-Olivares et al., 2017).

  • Biosynthesis in Isodon Plants : Analysis of Isodon plants revealed the biosynthetic pathway for ent-kaurane diterpenoids, which are structurally related to ent-isokaurene. This research is crucial for understanding the natural production and potential manipulation of these compounds in medicinal plants (Du et al., 2019).

  • Bifunctional Enzymes in Moss : A study on moss demonstrated the presence of bifunctional ent-kaurene synthase, which is key in the biosynthesis of gibberellins and related to ent-isokaurene synthesis. This research provides insight into the evolution of these biosynthetic pathways in plants (Hayashi et al., 2006).

Pharmacological Applications

  • Anticancer Properties : Several studies have highlighted the anticancer properties of ent-kaurene diterpenoids. For instance, research on Isodon rubescens revealed a novel ent-kaurene diterpenoid, Jaridonin, inducing apoptosis in esophageal cancer cells (Ma et al., 2013). Additionally, a study on ent-kaurene diterpenoids from Isodon japonica revealed their cytotoxic effects and potential DNA damage in cancer cells, indicating their therapeutic potential (Ding et al., 2011).

  • Immunosuppressive Effects : Research on Isodon serra extracts demonstrated immunosuppressive effects, highlighting the potential for ent-kaurene diterpenoids in modulating immune responses (Zhang et al., 2005).

  • Antioxidant and Neuroprotective Activities : A study on Isodon wightii isolated the ent-kaurene diterpenoid melissoidesin, which exhibited potent antiacetylcholinesterase activity and significant antioxidant properties (Thirugnanasampandan et al., 2008).

  • Antimalarial Activity : Ent-kaurenes have been evaluated for their antimalarial activity, with some compounds showing promising results in inhibiting Plasmodium berghei in mice (Villasmil et al., 2017).

properties

Product Name

Ent-isokaurene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1S,4R,9R,10S,13R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene

InChI

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3/t15-,16-,17+,19-,20-/m1/s1

InChI Key

DQUHDYWUEKWRLN-HPUSYDDDSA-N

Isomeric SMILES

CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCCC4(C)C)C

Canonical SMILES

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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